

"Antibacterial agent 198" chemical structure and properties

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Compound of Interest

Compound Name: Antibacterial agent 198

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An In-Depth Technical Guide to Antibacterial Agent NY-198

For Researchers, Scientists, and Drug Development Professionals

Abstract

NY-198 is a potent, synthetic difluorinated quinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Chemically identified as 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride, NY-198 has demonstrated significant efficacy in both in vitro and in vivo studies. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antibacterial properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for NY-198, serving as a valuable resource for researchers and professionals in the field of antibacterial drug development.

Chemical Structure and Properties

NY-198 is a member of the fluoroquinolone class of antibiotics, characterized by a 4-oxo-3-quinolinecarboxylic acid core structure with fluorine substitutions.

Chemical Name: 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride[1][2]

Chemical Structure:

Caption: Chemical structure of NY-198.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of NY-198 are not readily available in the public domain. However, based on the properties of the structurally similar fluoroquinolone, lomefloxacin, the following can be inferred. Lomefloxacin is also a difluorinated quinolone with a piperazine moiety.

Property	Value (Lomefloxacin)	Reference
Molecular Formula	C ₁₇ H ₁₉ F ₂ N ₃ O ₃	[3]
Molecular Weight	351.35 g/mol	[3]
pKa	5.6 and 9.3	
Solubility	High	[4]
LogP	-0.8	[3]

Note: These values are for lomefloxacin and are provided as an estimate for the general physicochemical profile of a similar difluorinated quinolone.

Antibacterial Properties

NY-198 exhibits a broad spectrum of antibacterial activity, with potent action against a range of Gram-positive and Gram-negative pathogens.

Spectrum of Activity

NY-198 is active against a variety of clinically relevant bacteria. Notably, it has demonstrated greater activity than norfloxacin against *Pseudomonas maltophilia* and *Acinetobacter calcoaceticus*. [1] It also shows activity against anaerobic microorganisms. [1]

Minimum Inhibitory Concentrations (MICs)

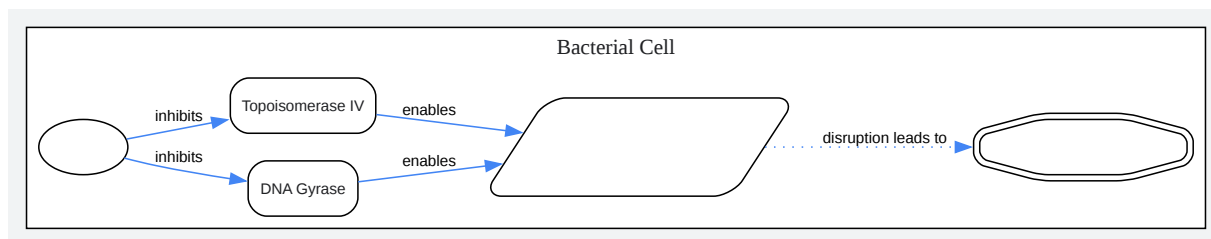
The following table summarizes the MIC ranges of NY-198 against several bacterial species isolated from clinical settings.

Organism	MIC Range (µg/mL)	Reference
Staphylococcus aureus	0.8 - 6.3	[5]
Enterococcus spp.	3.2 - 6.3	[5]
Escherichia coli	< 1.6	[5]
Klebsiella pneumoniae	< 0.8	[5]
Pseudomonas aeruginosa	~6.3	[5]

NY-198 demonstrates bactericidal activity at or slightly above its MIC.[1] Importantly, cross-resistance has not been observed between NY-198 and other classes of antibiotics such as methicillin, gentamicin, and ampicillin.[1]

Mechanism of Action

As a member of the quinolone family of antibiotics, NY-198 targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.



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Caption: Mechanism of action of NY-198.

By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks created by the enzymes, leading to an accumulation of these cleavable complexes.^[7] This disruption of DNA processing ultimately results in the inhibition of essential cellular functions and leads to bacterial cell death.^[7]

Pharmacokinetics

Studies in animal models have provided insights into the pharmacokinetic profile of NY-198.

- **In vivo Efficacy:** In systemic infections in mice, orally administered NY-198 was found to be twice as active as ofloxacin and two to four times more active than norfloxacin.^[1]
- **Tissue Penetration:** In a study on patients, a 200mg oral dose of NY-198 resulted in a mean peak concentration of 7.59 µg/mL in bile and 1.74 µg/mL in serum three hours after administration, indicating good penetration into the biliary system.^[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method

This protocol is a standard method for determining the MIC of an antibacterial agent against various bacterial isolates.

1. Preparation of Media:

- Prepare Mueller-Hinton II agar according to the manufacturer's instructions.
- Sterilize by autoclaving and cool to 48-50°C in a water bath.

2. Preparation of Antibiotic Plates:

- Prepare a stock solution of NY-198 in a suitable solvent and dilute to the desired starting concentration.
- Perform serial twofold dilutions of the NY-198 solution.
- Add a defined volume of each antibiotic dilution to molten agar to achieve the final desired concentrations in the agar plates.

- Pour the agar-antibiotic mixture into sterile Petri dishes and allow to solidify.
- Prepare a control plate containing no antibiotic.

3. Inoculum Preparation:

- From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Further dilute the inoculum to achieve a final concentration of approximately 1×10^4 CFU per spot on the agar plate.

4. Inoculation:

- Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

5. Incubation:

- Incubate the plates at 35-37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

- The MIC is the lowest concentration of NY-198 that completely inhibits the visible growth of the test organism.

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Caption: Workflow for MIC determination.

In Vivo Efficacy - Mouse Systemic Infection Model

This protocol describes a general method for evaluating the efficacy of an antibacterial agent in a systemic infection model in mice.

1. Animals:

- Use specific pathogen-free mice (e.g., BALB/c or ICR strain), typically 4-5 weeks old.

2. Bacterial Challenge:

- Prepare a standardized inoculum of the test pathogen (e.g., *Staphylococcus aureus* or *Escherichia coli*) in a suitable medium, often containing 5% mucin to enhance virulence.
- Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause a lethal infection in untreated control animals within a specified timeframe (e.g., 24-48 hours).

3. Drug Administration:

- Prepare solutions or suspensions of NY-198 at various concentrations.
- Administer the drug to different groups of infected mice at specified time points post-infection (e.g., 1 and 6 hours). Administration is typically via the oral or subcutaneous route.
- Include a control group that receives the vehicle only.

4. Observation and Endpoint:

- Observe the mice for a set period (e.g., 7 days) and record the number of survivors in each group.

5. Data Analysis:

- Calculate the 50% effective dose (ED_{50}), which is the dose of the drug that protects 50% of the infected mice from death. This is often determined using the probit method.

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calculate_ed50 -> end; }
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Caption: Workflow for in vivo efficacy testing.

Conclusion

NY-198 is a promising difluorinated quinolone with a potent and broad spectrum of antibacterial activity. Its efficacy in preclinical models, coupled with a favorable pharmacokinetic profile, suggests its potential as a therapeutic agent for various bacterial infections. Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in humans. This technical guide provides a foundational resource for scientists and researchers engaged in the discovery and development of new antibacterial agents.

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References

- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of lomefloxacin, levofloxacin, and moxifloxacin relevant to the biopharmaceutics classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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